molecular formula C9H7ClN2 B1432724 8-Chloroisoquinolin-4-amine CAS No. 1784285-89-7

8-Chloroisoquinolin-4-amine

Cat. No.: B1432724
CAS No.: 1784285-89-7
M. Wt: 178.62 g/mol
InChI Key: XOYPXBDIHGQDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and an amine group at the 4th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-4-amine typically involves the chlorination of isoquinoline derivatives followed by amination. One common method includes the reaction of 8-chloroisoquinoline with ammonia or an amine source under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

8-Chloroisoquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 8-Bromoisoquinolin-4-amine
  • 8-Fluoroisoquinolin-4-amine
  • 8-Iodoisoquinolin-4-amine

Comparison: 8-Chloroisoquinolin-4-amine is unique due to the presence of a chlorine atom, which imparts distinct chemical reactivity and properties compared to its bromine, fluorine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interaction with biological targets .

Properties

IUPAC Name

8-chloroisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYPXBDIHGQDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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